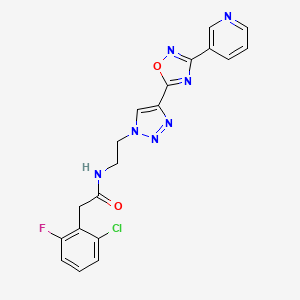

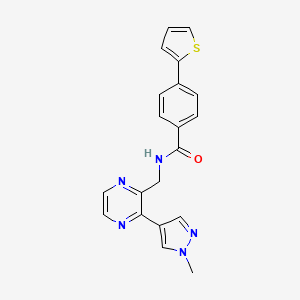

![molecular formula C15H12N2O2S B2817412 N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide CAS No. 922920-09-0](/img/structure/B2817412.png)

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide” is a compound that contains a benzothiazole ring. Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo [4,3-a]pyrazin-7 (8 H)-yl) acetamide derivatives were synthesized after acetylation of benzothiazole in the presence of base NEt 3 followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the IR spectrum can provide information about the functional groups present in the molecule, such as N–H, C=O, C=N, N=C, and CS . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the reaction conditions. For instance, N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various analytical techniques. For instance, the yield and melting point of the compound can be determined . The solubility of the compound in various solvents can also be determined.Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, which include the benzothiazole structure, have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially reducing oxidative stress and damage to cells.

Analgesic and Anti-inflammatory Activity

Compounds with a thiazole ring have been reported to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.

Antimicrobial and Antifungal Activity

Benzothiazole derivatives have shown antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . They also have antifungal activity against strains like Candida albicans and Aspergillus niger , and even against plant pathogens like Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .

Antiviral Activity

Thiazole derivatives have also been associated with antiviral activity . This suggests they could be used in the development of new antiviral drugs.

Diuretic Activity

Compounds with a thiazole ring have been found to exhibit diuretic activity . Diuretics help remove excess water and salt from the body, and are often used to treat high blood pressure and other heart-related conditions.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been reported to have anticonvulsant and neuroprotective properties . This suggests potential use in the treatment of neurological disorders such as epilepsy.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential as antitumor or cytotoxic drug molecules . For example, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on human tumor cell lines .

Anti-tubercular Activity

New benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . This suggests potential use in the treatment of tuberculosis.

Mécanisme D'action

Target of Action

N-(benzo[d]thiazol-6-yl)-3-methoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide, is a compound that belongs to the thiazole family . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) Thiazole derivatives have been reported to exhibit anti-cancer activity against various cancer cell lines .

Mode of Action

It’s known that thiazole derivatives can interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by suppressing the cyclooxygenase (COX) enzymes, which catalyze the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Thiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . They have also shown cytotoxic activity on various human tumor cell lines .

Safety and Hazards

Orientations Futures

Benzothiazole derivatives have shown promise in various fields, including medicinal chemistry, due to their diverse biological activities. Future research may focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as the exploration of their potential applications in other fields .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-13-14(8-11)20-9-16-13/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZKJMKGXBUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

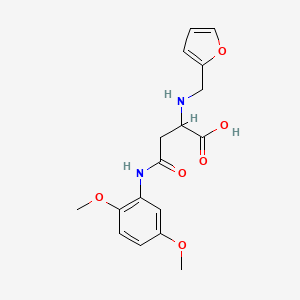

![1-(3-chlorophenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2817332.png)

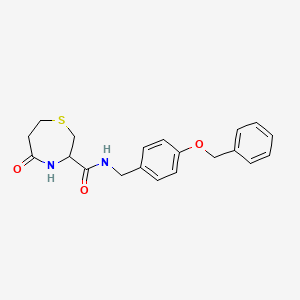

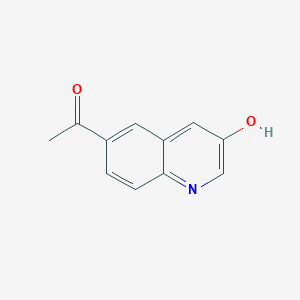

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2817333.png)

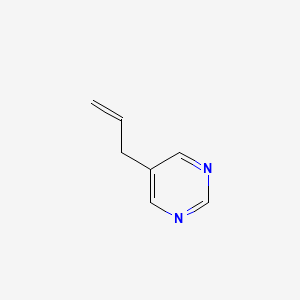

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)

![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)

![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)

![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)

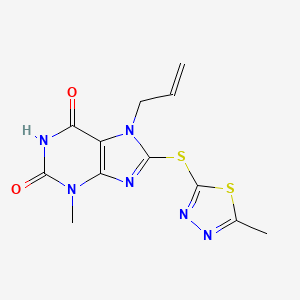

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)